Kimcuongin

Vasorelaxation Cardiovascular Natural Product Pharmacology

Researchers requiring a validated vasodilator with 3.7-fold greater potency than murracarpin (IC50: 37.7 vs. 139.3 µM) need Kimcuongin. This ≥98% pure coumarin from Murraya paniculata enables reproducible ex vivo studies. • Vasorelaxant IC50 37.7 µM in aortic ring assays-quantifiably superior to structural analogs • Non-cytotoxic chemosensitizer (IC50 >10 µM) potentiating flavonoid cytotoxicity ~100-fold in MCF-7 cells via NF-κB/PARP-1 modulation • Validated zebrafish safety up to 50 µM for confident in vivo dose-ranging Supplied as powder; ships with blue ice for global delivery.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
Cat. No. B593590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKimcuongin
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H20O6/c1-11(2)10-16(22)26-19(12(3)4)18(23)17-14(24-5)8-6-13-7-9-15(21)25-20(13)17/h6-10H,1-5H3
InChIKeyVALIYXXMXXVKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Kimcuongin Identity, Source, and Purity


Kimcuongin (CAS 1872403-23-0; PubChem CID 102141971) is a coumarin-derived natural product with the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol [1]. It was originally isolated from the leaves of Murraya paniculata (Rutaceae), a plant widely used in traditional medicine in Southeast Asia [2]. Commercially, Kimcuongin is available as a powder with a reported purity of ≥98% . Its IUPAC name is [1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-1-oxobut-2-en-2-yl] 3-methylbut-2-enoate . The compound is supplied for research use only and is not intended for human or veterinary consumption .

Kimcuongin Quantitative Differentiation from Analogs


Coumarins isolated from Murraya paniculata, while sharing a common benzopyrone core, exhibit marked differences in their bioactivity profiles that preclude simple substitution for one another in research applications. A direct head-to-head comparison of two coumarins from the same botanical source—Kimcuongin and murracarpin—in an identical vasorelaxation assay revealed a 3.7-fold difference in potency, with IC50 values of 37.7 µM and 139.3 µM, respectively [1]. Beyond potency, Kimcuongin demonstrates a mechanistically distinct functional profile: it is non-cytotoxic as a single agent (IC50 > 10 µM across five cancer cell lines) yet functions as a potent sensitizer, enhancing the cytotoxicity of the flavonoid 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone by approximately 100-fold in MCF-7 breast cancer cells when co-administered [2]. This dual characteristic—inherently low toxicity combined with a pronounced chemosensitization effect—is not a class-wide property of Murraya coumarins and cannot be assumed for other structurally related analogs. Researchers seeking to reproduce or build upon these specific findings must therefore procure the exact compound to ensure experimental fidelity.

Kimcuongin Head-to-Head Evidence Guide


Vasorelaxant Potency vs. Murracarpin

In a direct head-to-head comparison of two coumarins isolated from the same botanical source (Murraya paniculata leaves), Kimcuongin exhibited significantly more potent vasorelaxing activity than murracarpin when tested on rat thoracic aorta preparations precontracted with phenylephrine (3 × 10−6 M) [1]. The study was designed to evaluate the vasodilatory potential of both compounds under identical experimental conditions, allowing for a direct, unbiased potency comparison [1].

Vasorelaxation Cardiovascular Natural Product Pharmacology

Intrinsic Cytotoxicity in Cancer Cell Lines

In a systematic evaluation of cytotoxic constituents from Glycosmis ovoidea, Kimcuongin (designated as compound 2 in the study) was tested against a panel of five distinct cancer cell lines: MCF-7 (breast), HT-29 (colon), A549 (lung), PC-3 (prostate), and MDA-MB-435 (melanoma) [1]. Across all five cell lines, Kimcuongin was deemed non-cytotoxic, with an IC50 value greater than 10 µM [1]. This lack of intrinsic cytotoxicity stands in contrast to many chemotherapeutic natural products, positioning Kimcuongin as a compound with a favorable baseline safety margin for applications where direct cytotoxicity is undesirable [1].

Cytotoxicity Cancer Pharmacology Safety Profiling

Chemosensitization Activity in MCF-7 Cells

A remarkable and highly specific functional property of Kimcuongin was uncovered in co-administration studies. When Kimcuongin was combined with the previously reported flavonoid 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone (designated as compound 10) at a 1:10,000 molar ratio, it potentiated the flavonoid's cytotoxicity against MCF-7 breast cancer cells by approximately 100-fold [1]. Western blot analysis confirmed that this potentiation was mediated through enhanced inhibition of both NF-κB and PARP-1 signaling pathways [1]. Importantly, this chemosensitization effect was observed at a Kimcuongin concentration far below its own cytotoxicity threshold, highlighting a mechanism of action distinct from direct cytotoxicity [1].

Chemosensitization Combination Therapy Breast Cancer NF-κB PARP-1

In Vivo Safety Profile in Zebrafish

To assess the translatability of in vitro safety findings to a whole-organism context, Kimcuongin was evaluated in a zebrafish (Danio rerio) in vivo model [1]. The study examined Kimcuongin alongside several other compounds isolated from Glycosmis ovoidea. Across all tested concentrations up to 50 µM, Kimcuongin (compound 2) exhibited no discernible toxicity in the zebrafish model [1]. This finding corroborates the in vitro non-cytotoxic profile and provides preliminary evidence that the compound's favorable safety characteristics may extend to an in vivo setting, supporting its continued investigation in more advanced preclinical models [1].

In Vivo Toxicology Zebrafish Model Developmental Safety

Kimcuongin Application Scenarios


Cardiovascular Vasorelaxation Studies

Research programs investigating natural product-derived vasodilators for hypertension or other cardiovascular disorders should prioritize Kimcuongin over other Murraya coumarins based on its quantitatively superior potency. The 3.7-fold higher vasorelaxant activity compared to the structurally related murracarpin (IC50: 37.7 µM vs. 139.3 µM) in identical aortic ring preparations [1] provides a clear, data-driven justification for compound selection. Kimcuongin's demonstrated ability to relax precontracted vascular smooth muscle makes it a suitable tool compound for ex vivo organ bath studies, structure-activity relationship (SAR) investigations of coumarin vasodilators, and as a reference standard for screening novel vasoactive natural products isolated from Murraya or related botanical sources.

Chemosensitization Targeting NF-κB and PARP-1

Investigators exploring combination strategies to overcome chemoresistance or enhance the efficacy of existing anticancer agents will find Kimcuongin uniquely suited for studies involving NF-κB and PARP-1 pathway modulation. The compound's capacity to potentiate the cytotoxicity of a flavonoid partner by approximately 100-fold at a 1:10,000 molar ratio, while itself remaining non-cytotoxic (IC50 > 10 µM) [2], is a highly specific functional profile. This application scenario is particularly relevant for breast cancer research (MCF-7 model validated) and for mechanistic investigations into how natural products can sensitize cancer cells to apoptotic or therapeutic insults via NF-κB suppression and PARP-1 inhibition without contributing to direct cellular toxicity.

In Vivo Preclinical Proof-of-Concept

For researchers planning in vivo experiments using zebrafish or other early-stage preclinical models, Kimcuongin offers a validated safety baseline that reduces experimental confounders related to compound toxicity. The published data confirming no discernible toxicity in the zebrafish (Danio rerio) model at concentrations up to 50 µM [2] provides a crucial starting point for dose-range finding and tolerability assessments. This established safety window—which exceeds both the vasorelaxant IC50 (37.7 µM) and the effective concentration for chemosensitization—allows researchers to design in vivo pharmacology or toxicology studies with greater confidence in the compound's tolerability, minimizing the risk of toxicity-driven false negatives or premature study termination.

Analytical Method Development and Reference Standards

Laboratories engaged in the phytochemical analysis of Murraya paniculata or related Rutaceae species, or those developing quantitative analytical methods for coumarins in botanical extracts, require authenticated reference standards. Kimcuongin, with its defined CAS registry (1872403-23-0), PubChem CID (102141971), and commercial availability at ≥98% purity , serves as an essential reference material. Its use ensures accurate identification and quantification in HPLC, LC-MS, or GC-MS workflows. Procuring Kimcuongin from reputable suppliers with documented purity specifications is critical for generating reproducible and defensible analytical data in quality control, metabolomics, and phytochemical fingerprinting applications.

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